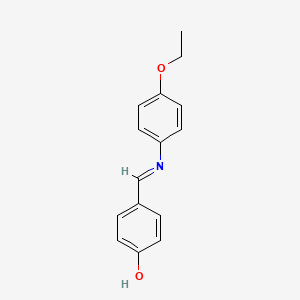

alpha-(4-Ethoxyphenylimino)-P-cresol

Description

Overview of Schiff Base Compounds and Their Chemical Significance

Schiff bases, named after the German chemist Hugo Schiff, are a class of organic compounds formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). rsc.orgwikipedia.org The defining feature of a Schiff base is the azomethine or imine functional group (-C=N-). researchgate.netnih.gov This carbon-nitrogen double bond is central to their chemical significance.

The chemical importance of Schiff bases is multifaceted:

Coordination Chemistry: The nitrogen atom of the imine group has a lone pair of electrons, making it an excellent Lewis base. This allows Schiff bases to act as versatile ligands that can coordinate with a wide array of metal ions to form stable metal complexes. wikipedia.orgunsri.ac.id These complexes are pivotal in catalysis, with applications in polymerization, oxidation, and reduction reactions. unsri.ac.id

Organic Synthesis: The imine group is a key intermediate in the synthesis of numerous nitrogen-containing organic compounds, including various heterocyclic systems and biologically active molecules. acs.org

Biological and Pharmacological Activity: A vast number of Schiff bases and their metal complexes have been investigated for their biological properties, including antibacterial, antifungal, antiviral, and antitumor activities. wikipedia.orgnih.govscience.govmdpi.com

The stability of Schiff bases can vary; those derived from aromatic aldehydes and amines are generally more stable due to the conjugation of the imine double bond with the aromatic rings. jocpr.com

Fundamental Principles Governing Iminophenol Structure and Reactivity

The structure and reactivity of iminophenols are dictated by the interplay between the imine group and the phenolic hydroxyl group. A critical structural feature in many iminophenol derivatives, particularly those derived from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), is the potential for intramolecular hydrogen bonding between the ortho-hydroxyl proton and the imine nitrogen atom. rsc.orgresearchgate.net This interaction creates a stable six-membered ring and is the basis for interesting photophysical phenomena.

Key principles include:

Tautomerism: Salicylaldehyde-based iminophenols (anils) can exhibit enol-keto tautomerism. The ground state is typically the enol form (with the O-H group). Upon stimulation by heat (thermochromism) or light (photochromism), a proton transfer can occur from the oxygen to the nitrogen, forming a transient keto-tautomer, which often has a different color. rsc.orgresearchgate.netrsc.org

Acidity and Basicity: The phenolic proton is acidic, while the imine nitrogen is basic. This allows for the formation of zwitterionic species and influences the compound's behavior in different pH environments and its ability to coordinate with metals. unsri.ac.id

Electronic Effects: The substituents on the aromatic rings significantly influence the electronic properties of the molecule. Electron-donating groups (like alkoxy or alkyl groups) can increase the electron density on the aromatic system and the imine nitrogen, affecting its basicity and coordination ability. acs.org Conversely, electron-withdrawing groups can alter the electronic spectrum and reactivity.

Rationale for Investigating Alpha-(4-Ethoxyphenylimino)-P-cresol

This compound, systematically named 4-[(4-ethoxyphenyl)iminomethyl]phenol, is a Schiff base synthesized from the condensation of 4-hydroxybenzaldehyde (B117250) and 4-ethoxyaniline. Despite its straightforward synthesis and relation to a well-studied class of compounds, specific research on this molecule is conspicuously absent from the scientific literature, presenting a clear research gap.

| Property | Value | Source |

|---|---|---|

| CAS Number | 15484-90-9 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C15H15NO2 | chemicalbook.comuni.lu |

| Molecular Weight | 241.29 g/mol | chemicalbook.com |

| Systematic Name | 4-[(4-ethoxyphenyl)iminomethyl]phenol | uni.lu |

| SMILES | CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O | uni.lu |

The structure of this compound is distinct from the widely studied salicylideneanilines. The hydroxyl group is in the para position on the benzaldehyde-derived ring, precluding the intramolecular hydrogen bonding that drives the photochromic and thermochromic behavior seen in ortho-hydroxylated analogues. rsc.orgnih.gov This very difference makes it an intriguing subject for comparative studies.

Its unique features suggest several research avenues:

Coordination Chemistry: The molecule possesses two key coordination sites: the imine nitrogen and the phenolic oxygen. It can act as a bidentate ligand, forming complexes with various transition metals. The electronic properties of these potential complexes could be fine-tuned by the electron-donating ethoxy group (-OC2H5).

Materials Science: The rigid, rod-like structure of the molecule is a common motif in liquid crystalline materials. Investigation into its mesomorphic properties could reveal potential applications in displays and sensors. Furthermore, Schiff bases with donor-acceptor groups are candidates for non-linear optical (NLO) materials. The donor ethoxy group and the acceptor-capable phenol (B47542) group could impart such properties.

Supramolecular Chemistry: The phenolic -OH group can act as a hydrogen bond donor, while the imine nitrogen and ether oxygen can act as acceptors. This allows for the formation of well-defined supramolecular architectures in the solid state through intermolecular hydrogen bonding, which could be explored through crystal engineering. nih.gov

| Research Area | Rationale | Potential Applications |

|---|---|---|

| Coordination Chemistry | Bidentate ligand with N, O donor atoms; tunable electronics via ethoxy group. | Homogeneous catalysis, new metal-organic frameworks (MOFs), magnetic materials. |

| Liquid Crystals | Elongated, rigid molecular shape. | Thermotropic liquid crystal displays, advanced optical materials. |

| Non-Linear Optics (NLO) | Potential donor-acceptor electronic structure. | Optical switching, frequency conversion, telecommunications. |

| Crystal Engineering | Presence of hydrogen bond donors and acceptors. | Design of functional solid-state materials with specific packing motifs. |

The most significant research gap is the complete lack of empirical data on this compound. While its existence is noted in chemical databases, there are no published studies on its synthesis, characterization, or properties. chemicalbook.comsigmaaldrich.comuni.lusigmaaldrich.com

Future research should be directed toward:

Synthesis and Characterization: The first step is the optimized synthesis and complete spectroscopic characterization (NMR, FT-IR, Mass Spectrometry, UV-Vis) of the compound.

Single-Crystal X-ray Diffraction: Determining the crystal structure is crucial to understanding its solid-state packing, planarity, and intermolecular interactions, which underpin its potential material properties.

Photophysical Studies: Although classic photochromism is not expected, a thorough investigation of its absorption and fluorescence properties is warranted. The influence of the ethoxy group on the photoluminescence, in comparison to simpler analogues, would be of fundamental interest.

Complexation Studies: A systematic investigation of its coordination behavior with a range of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) would establish its utility as a ligand and open the door to new catalytic or magnetic materials.

Structure

3D Structure

Properties

CAS No. |

15484-90-9 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

4-[(4-ethoxyphenyl)iminomethyl]phenol |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15-9-5-13(6-10-15)16-11-12-3-7-14(17)8-4-12/h3-11,17H,2H2,1H3 |

InChI Key |

MEYXUKYINZWWBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Alpha 4 Ethoxyphenylimino P Cresol and Analogues

General Synthetic Strategies for Schiff Bases Derived from Cresols

Schiff bases derived from cresols are typically synthesized through the condensation reaction of a cresol (B1669610) derivative, which provides the aldehyde or ketone functionality, and a primary amine. iosrjournals.org The formation of the imine bond generally occurs under acid or base catalysis, or through the application of heat. iosrjournals.org A common method involves refluxing the cresol-based carbonyl compound with the appropriate amine in a suitable solvent, such as ethanol.

The general reaction can be represented as the interaction between a hydroxy-substituted benzaldehyde (B42025) (derived from cresol) and a primary amine. The hydroxyl group of the cresol ring can influence the reactivity of the carbonyl group and the properties of the resulting Schiff base. For instance, Schiff bases have been synthesized from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and various amines. science.gov Similarly, derivatives of p-cresol (B1678582) (4-methylphenol) can be functionalized to introduce a carbonyl group, which then reacts with an amine to form the corresponding imine. google.com

The reaction conditions can be varied to optimize the yield and purity of the product. These conditions include the choice of solvent, catalyst, temperature, and reaction time. Microwave irradiation has also been employed as an energy-efficient method to accelerate the synthesis of Schiff bases. organic-chemistry.orgnih.gov

Targeted Synthesis of Alpha-(4-Ethoxyphenylimino)-P-cresol

The synthesis of this compound involves the specific reaction between a carbonyl derivative of p-cresol and 4-ethoxyaniline.

The most direct proposed pathway for the synthesis of this compound is the condensation reaction between 4-hydroxy-3-methylbenzaldehyde (B106927) and 4-ethoxyaniline.

The mechanism for this Schiff base formation is a well-established two-step process involving nucleophilic addition followed by dehydration. researchgate.net

Nucleophilic Attack: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. The primary amine (4-ethoxyaniline) then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate called a carbinolamine. iosrjournals.orgnih.govyoutube.com

Dehydration: The carbinolamine is an unstable intermediate. iosrjournals.org In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (iminium ion).

Deprotonation: Finally, a base (such as a water molecule or another amine molecule) removes the proton from the nitrogen atom, yielding the final Schiff base, this compound, and regenerating the acid catalyst. youtube.comlibretexts.org

The entire process is reversible, and the removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine product. nih.govlibretexts.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Catalyst: While the reaction can proceed without a catalyst, it is often accelerated by the addition of an acid or a base. iosrjournals.org Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid, are commonly used. scirp.org The pH must be carefully controlled; a pH around 5 is often optimal. At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the carbinolamine's hydroxyl group. libretexts.org Heterogeneous catalysts like Amberlyst® 15 have also been shown to be effective and offer the advantage of easy removal from the reaction mixture. peerj.com

Solvent: The choice of solvent can influence the reaction rate and yield. Solvents like ethanol, methanol (B129727), or tetrahydrofuran (B95107) (THF) are frequently used. researchgate.net In some cases, solvent-free (neat) conditions, particularly with microwave irradiation, can lead to high yields in short reaction times. organic-chemistry.orgscirp.org

Temperature: The reaction is often carried out at elevated temperatures (reflux) to increase the reaction rate. However, some syntheses can be performed efficiently at room temperature. scirp.orgpeerj.com

Removal of Water: As the reaction is reversible and produces water, removing water as it is formed can significantly improve the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous sodium sulfate (B86663) to the reaction mixture. mdpi.com

The following table summarizes potential optimization strategies for the synthesis.

Table 1: Optimization of Reaction Conditions for Schiff Base Synthesis| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Acid (e.g., p-TsOH, Acetic Acid), Heterogeneous (e.g., Amberlyst® 15) | To increase the electrophilicity of the carbonyl carbon and facilitate dehydration. scirp.orgpeerj.com |

| Solvent | Ethanol, Methanol, THF, Solvent-free | To dissolve reactants and facilitate the reaction; solvent-free conditions can be more environmentally friendly. scirp.orgresearchgate.net |

| Temperature | Room Temperature to Reflux | To increase reaction rate; optimal temperature depends on the specific reactants. scirp.orgpeerj.com |

| Water Removal | Dean-Stark Apparatus, Anhydrous Na2SO4 | To shift the reaction equilibrium towards the product side. mdpi.com |

Synthesis of Structurally Related P-Cresol Iminophenol Derivatives

The general synthetic strategies for Schiff bases can be applied to create a variety of p-cresol iminophenol derivatives by reacting a suitable cresol-based carbonyl compound with different primary amines. For example, 2,6-diformyl-4-methylphenol has been used as a precursor to synthesize complex Schiff bases by reacting it with compounds like 5-aminouracil. nih.gov

By varying the substituent on the aniline (B41778) ring, a library of structurally related compounds can be synthesized. For instance, using aniline, 4-fluoroaniline, or 4-bromoaniline (B143363) in place of 4-ethoxyaniline would yield the corresponding iminophenol derivatives. nih.gov The electronic nature of the substituent on the amine (electron-donating or electron-withdrawing) can influence the nucleophilicity of the amine and the stability of the resulting Schiff base.

The following table illustrates the synthesis of various p-cresol iminophenol derivatives.

Table 2: Synthesis of P-Cresol Iminophenol Derivatives| Cresol Derivative | Amine | Resulting Schiff Base |

|---|---|---|

| 4-hydroxy-3-methylbenzaldehyde | 4-ethoxyaniline | This compound |

| 4-hydroxy-3-methylbenzaldehyde | Aniline | alpha-(Phenylimino)-P-cresol |

| 4-hydroxy-3-methylbenzaldehyde | 4-Fluoroaniline | alpha-(4-Fluorophenylimino)-P-cresol |

| 4-hydroxy-3-methylbenzaldehyde | 4-Bromoaniline | alpha-(4-Bromophenylimino)-P-cresol |

Advanced Purification Techniques in Organic Synthesis

The purification of the synthesized Schiff base is a critical step to obtain a product of high purity. Several standard and advanced techniques are employed for this purpose. testbook.combyjus.com

Recrystallization: This is a common technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. simsonpharma.comsavemyexams.com The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. simsonpharma.com

Chromatography: This is a powerful separation technique based on the differential partitioning of compounds between a stationary phase and a mobile phase. testbook.combyjus.comsimsonpharma.com

Column Chromatography: Often used for preparative scale purification. The crude product is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent (the mobile phase) is passed through the column to elute the components at different rates.

High-Performance Liquid Chromatography (HPLC): A more advanced version that uses high pressure to force the solvent through the column, providing higher resolution and faster separation. numberanalytics.com

Ultra-High Performance Liquid Chromatography (UHPLC): An even more advanced technique offering greater resolution and speed, suitable for complex mixtures. numberanalytics.com

Distillation: This technique is used to purify liquids based on differences in their boiling points. simsonpharma.com

Vacuum Distillation: This method is employed for compounds that decompose at their atmospheric boiling point. By reducing the pressure, the boiling point of the compound is lowered. testbook.combyjus.comsimsonpharma.com

Extraction: This technique separates compounds based on their differential solubility in two immiscible solvents, typically an aqueous and an organic layer. simsonpharma.comsavemyexams.com

Sublimation: This method is suitable for solids that can transition directly from the solid to the vapor phase without passing through a liquid phase. It is effective for separating sublimable compounds from non-sublimable impurities. testbook.combyjus.com

The choice of purification method depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities. The purity of the final compound is often confirmed by analytical techniques such as melting point determination, and spectroscopic methods like NMR and IR. peerj.com

Comprehensive Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural AssignmentNo experimental 1D or 2D NMR data has been published for alpha-(4-Ethoxyphenylimino)-P-cresol. Chemical suppliers note that analytical data is not collected for this compound.sigmaaldrich.comsigmaaldrich.com

Conformational Analysis in Solution via NMR

However, insight into the compound's conformation in the solid state has been provided by single-crystal X-ray diffraction studies. Research on 4-[(E)-(4-Ethoxyphenyl)iminomethyl]phenol has confirmed that the molecule adopts an E conformation about the central carbon-nitrogen double bond (C=N). nih.gov The analysis also determined the dihedral angle between the two benzene (B151609) rings to be 52.04 (5)°. nih.gov This significant twist between the phenyl rings is a key feature of its solid-state conformation. Furthermore, the ethoxy group is noted to be nearly coplanar with the benzene ring to which it is attached, with a dihedral angle of 3.51 (12)°. nih.gov In the crystal structure, molecules are interconnected by intermolecular O-H···N hydrogen bonds, forming zigzag chains. nih.gov

While this solid-state data provides a valuable model, it is important to note that the conformation in solution can differ due to the absence of crystal packing forces and the influence of the solvent.

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

A comprehensive examination of the electronic transitions and photophysical properties of this compound is hampered by the lack of available experimental data.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific experimental Ultraviolet-Visible (UV-Vis) absorption spectra, including details on absorption maxima (λmax) and molar absorptivity (ε) in various solvents, were found for this compound in the reviewed literature.

Fluorescence and Phosphorescence Spectroscopy

There is no available information regarding the fluorescence or phosphorescence properties of this compound in the scientific literature. Consequently, data on its emission spectra, quantum yields, and excited-state lifetimes are not available.

Analysis of Electronic Transitions and Excited States

Due to the absence of experimental UV-Vis, fluorescence, and phosphorescence data, a detailed analysis of the electronic transitions (such as n → π* and π → π*) and the nature of the excited states of this compound cannot be provided.

Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS)

While predicted mass-to-charge ratios for various adducts of this compound are available in databases, specific experimental data from high-resolution mass spectrometry (HRMS) studies were not found in the surveyed scientific literature. Such data would be necessary to experimentally confirm the precise molecular weight and elemental composition of the compound.

Fragmentation Pattern Analysis

The analysis of the fragmentation pattern of a molecule through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) provides invaluable information about its structure. The mass spectrum of this compound is anticipated to display a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its most labile bonds.

Upon ionization in a mass spectrometer, the this compound molecule, with a molecular formula of C15H15NO2 and a predicted monoisotopic mass of approximately 241.11 Da, is expected to form a molecular ion ([M]+•). uni.lu The subsequent fragmentation of this molecular ion would likely proceed through several key pathways, dictated by the stability of the resulting fragments.

The structure of this compound contains several key functional groups that will influence its fragmentation: an ethoxy group, an imine linkage, and two substituted benzene rings. The fragmentation is expected to be initiated by cleavage at the bonds adjacent to these functional groups, particularly the C-N, C=N, and C-O bonds.

Based on the general fragmentation patterns of aromatic Schiff bases and ethers, the following fragmentation pathways are proposed for this compound:

Cleavage of the C-N bond: One of the most probable fragmentation pathways involves the cleavage of the C-N single bond, which would lead to the formation of two primary fragment ions.

Fission of the imine bond: The C=N double bond of the imine group could also undergo cleavage, resulting in characteristic fragment ions.

Fragmentation of the ethoxy group: The ethoxy substituent is prone to fragmentation, primarily through the loss of an ethyl radical (•C2H5) or an ethylene (B1197577) molecule (C2H4).

Rearrangement reactions: Intramolecular rearrangement reactions, common in the fragmentation of aromatic compounds, may also occur, leading to the formation of stable, rearranged fragment ions.

A detailed breakdown of the plausible fragment ions and their corresponding mass-to-charge ratios (m/z) is presented in the following data table. This table is a theoretical representation and awaits experimental verification.

| Proposed Fragment Ion | Structure | m/z (Theoretical) | Plausible Fragmentation Pathway |

| [M-C2H5]+ | [C13H10NO2]+ | 212 | Loss of an ethyl radical from the ethoxy group. |

| [M-C2H4O]+ | [C13H11N]+ | 181 | Loss of ethylene oxide from the ethoxyphenyl moiety. |

| [C7H7O]+ | 107 | Cleavage of the C-N bond, forming the p-cresolyl cation. | |

| [C8H8NO]+ | 134 | Cleavage of the C-N bond, forming the ethoxyphenyliminomethyl cation. | |

| [C7H6N]+ | 104 | Cleavage of the C=N bond. | |

| [C6H5O]+ | 93 | Loss of a methyl group from the p-cresolyl fragment. |

It is important to note that the relative abundance of these fragment ions would depend on their stability. The most stable fragments would be expected to produce the most intense peaks in the mass spectrum.

Further research involving the actual synthesis and mass spectrometric analysis of this compound is necessary to confirm this proposed fragmentation pattern and to provide a complete and accurate spectroscopic characterization of this compound.

Crystallographic Studies and Solid State Structural Determination

Single Crystal X-ray Diffraction (SCXRD) for Atomic Arrangement

No published studies utilizing single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms in alpha-(4-Ethoxyphenylimino)-P-cresol were found. This foundational technique, essential for elucidating the molecular geometry and bonding, has not been publicly applied to this compound.

Elucidation of Molecular and Crystal Packing Structures

In the absence of SCXRD data, the manner in which molecules of this compound arrange themselves in the solid state is unknown. Analysis of the crystal lattice and the packing motifs, which are crucial for understanding the physical properties of the material, has not been performed.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A detailed analysis of the specific intermolecular forces governing the crystal structure of this compound is not possible. The presence and nature of hydrogen bonds, π-π stacking interactions between the aromatic rings, and other weaker van der Waals forces have not been experimentally determined.

Investigation of Polymorphism and Crystallization Conditions

There is no information available in the scientific literature regarding the existence of different crystalline forms, or polymorphs, of this compound. Consequently, the influence of various crystallization conditions, such as solvent, temperature, and pressure, on the resulting crystal structure has not been investigated.

Advanced Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been demonstrated to be a reliable tool for determining various molecular properties. researchgate.net

The first step in most quantum chemical studies is to determine the molecule's most stable three-dimensional arrangement, known as the equilibrium structure. This is achieved through a process called geometry optimization. For α-(4-Ethoxyphenylimino)-p-cresol, DFT calculations would be employed, often with a functional like B3LYP and a basis set such as 6-311++G(d,p), to find the geometry that corresponds to the lowest energy on the potential energy surface. This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of α-(4-Ethoxyphenylimino)-p-cresol

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (ethoxy) | 1.36 Å |

| C-N (imine) | 1.29 Å | |

| C=N | 1.28 Å | |

| C-O (hydroxyl) | 1.35 Å | |

| Bond Angle | C-N=C | 121° |

| C-O-C (ethoxy) | 118° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. A comparison between the computed and experimental vibrational spectra can help confirm the molecular structure. researchgate.netscirp.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. numberanalytics.com For α-(4-Ethoxyphenylimino)-p-cresol, FMO analysis would reveal the regions of the molecule most likely to participate in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for α-(4-Ethoxyphenylimino)-p-cresol

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.5 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netnih.gov It is plotted on the molecule's electron density surface and uses a color scale to indicate different potential values. Red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green and yellow regions denote intermediate potentials. researchgate.net An MEP map of α-(4-Ethoxyphenylimino)-p-cresol would highlight the electron-rich and electron-poor areas, providing valuable insights into its intermolecular interactions. researchgate.net

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule. wikipedia.orgresearchgate.net This analysis partitions the total electron density among the constituent atoms, providing a quantitative measure of the charge distribution. researchgate.net While known to be dependent on the choice of basis set, Mulliken charges can offer a useful picture of the electronic structure and are often used in computational chemistry. wikipedia.orguni-muenchen.de For α-(4-Ethoxyphenylimino)-p-cresol, this analysis would assign a numerical charge to each atom, complementing the visual information provided by the MEP map.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in α-(4-Ethoxyphenylimino)-p-cresol

| Atom | Atomic Charge (e) |

|---|---|

| O (ethoxy) | -0.55 |

| N (imine) | -0.25 |

| O (hydroxyl) | -0.60 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Reactivity Descriptors and Chemical Behavior Prediction

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These descriptors, derived from conceptual DFT, help in predicting the chemical behavior of a molecule. Key descriptors include:

Electron Affinity (A): A = -ELUMO

Ionization Potential (I): I = -EHOMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors provide a quantitative basis for understanding the reactivity of α-(4-Ethoxyphenylimino)-p-cresol. For instance, a high chemical hardness indicates high stability and low reactivity. niscpr.res.in

Table 4: Hypothetical Global Reactivity Descriptors for α-(4-Ethoxyphenylimino)-p-cresol

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.23 |

Note: The data in this table is illustrative and based on the hypothetical HOMO/LUMO energies.

Global Reactivity Descriptors (Chemical Hardness, Softness, Electronegativity, Electrophilicity Index)

These descriptors are calculated as follows:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. nih.gov Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the molecule's polarizability. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). nih.gov

The following table presents representative data for a series of Schiff base compounds, illustrating the typical range of these values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Schiff Base 1 | -6.405 | -2.498 | 3.907 | 4.451 | 1.954 | 0.512 | 5.069 |

| Schiff Base 2 | -5.892 | -1.987 | 3.905 | 3.940 | 1.953 | 0.512 | 3.978 |

| Schiff Base 3 | -6.123 | -2.345 | 3.778 | 4.234 | 1.889 | 0.530 | 4.741 |

This table contains illustrative data from a study on nicotinic hydrazide based Schiff bases to provide context for the typical values of these descriptors. nih.gov

Local Reactivity Descriptors (Fukui Functions)

Condensed Fukui functions are calculated for each atom in the molecule and can predict the most reactive centers:

f+: For nucleophilic attack (measures reactivity towards an electron-donating reagent).

f-: For electrophilic attack (measures reactivity towards an electron-accepting reagent).

f0: For radical attack.

Analysis of these functions allows for a detailed mapping of reactivity across the molecular structure of alpha-(4-Ethoxyphenylimino)-P-cresol, identifying which atoms are most likely to participate in chemical reactions.

Ionization Potential and Electron Affinity Calculations

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that are directly related to the energies of the frontier molecular orbitals within the framework of Koopmans' theorem. samipubco.com

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO. nih.gov

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO. nih.gov

These values are critical for understanding the electron-donating and electron-accepting capabilities of a molecule. researchgate.net DFT calculations provide accurate estimations of both adiabatic and vertical IP and EA. researchgate.net

Analysis of Electron Transfer Characteristics (e.g., Fraction of Electrons Transferred)

For molecules with donor and acceptor moieties, such as many Schiff bases, the fraction of electrons transferred (ΔN) from the donor to the acceptor group upon excitation is a key parameter. This can be estimated using the electrophilicity index (ω) and electronegativity (χ) of the donor and acceptor fragments. The charge transfer that occurs within the molecule is crucial for its potential applications, particularly in nonlinear optics. nih.gov The efficiency of this intramolecular charge transfer (ICT) is a determining factor for the magnitude of the nonlinear optical response.

Nonlinear Optical (NLO) Properties from Quantum Chemical Calculations

Schiff bases are a class of organic compounds that often exhibit significant nonlinear optical (NLO) properties due to the presence of a π-conjugated system that can be functionalized with electron-donating and electron-accepting groups. doi.orgresearchgate.net These properties are essential for applications in optical switching, telecommunications, and computing. rug.nl

First and Second Static Hyperpolarizabilities Assessment

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) and the second hyperpolarizability (γ) are tensors that describe the nonlinear response of the molecular dipole moment to an external electric field. selcuk.edu.trdtic.mil

First Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation (SHG). acs.org

Second Hyperpolarizability (γ): Governs third-order NLO effects.

Quantum chemical calculations can predict the static values of these properties. The magnitude of the total hyperpolarizability (β_tot) is a key indicator of a molecule's potential as an NLO material. For comparison, these values are often benchmarked against a standard NLO material like urea.

The following table shows representative calculated hyperpolarizability values for a series of mono-Schiff bases.

| Compound | β_x (a.u.) | β_y (a.u.) | β_z (a.u.) | β_tot (a.u.) |

| Mono-Schiff Base A | -27.65 | 1.89 | 0.00 | 27.71 |

| Mono-Schiff Base B | 276.43 | -2.69 | 0.00 | 276.44 |

| Mono-Schiff Base C | -11.99 | 1.12 | 0.00 | 12.04 |

This table contains illustrative data from a study on 5, 8-diaminoquinoxaline Schiff bases to provide context for typical hyperpolarizability values. researchgate.net 1 a.u. of first hyperpolarizability = 8.6393 x 10⁻³³ esu.

Contributions of Vibrational and Electronic Components to NLO Activity

For an accurate assessment of the NLO properties, it is essential to calculate both components. In some molecules, the vibrational contribution to the hyperpolarizability can be of the same order of magnitude as the electronic contribution, and in certain cases, it can even dominate. aip.orgresearchgate.net Perturbation theory approaches, such as the Bishop-Kirtman method, are often employed to compute these vibrational corrections. researchgate.net Understanding the interplay of these contributions is vital for the rational design of new NLO materials.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to explore the conformational landscape of a molecule, identifying its most stable three-dimensional structures and understanding its flexibility. For a molecule like this compound, which possesses several rotatable bonds, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target.

The simulation process typically involves defining a force field—a set of parameters that describe the potential energy of the atoms—and then solving Newton's equations of motion for the system. The resulting trajectory provides a detailed view of the molecule's dynamic nature. Key analyses performed on the trajectory include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and analysis of dihedral angles to characterize different conformations.

Table 1: Representative Parameters in a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Typical Value/Condition | Purpose |

| Simulation Software | GROMACS, AMBER, NAMD | To run the dynamics calculations. |

| Force Field | CHARMM, OPLS-AA, GAFF | To define the potential energy and forces between atoms. |

| Solvent Model | TIP3P, SPC/E (Water) | To simulate the effect of a solvent environment on the molecule. |

| System Temperature | 300 K (27 °C) | To simulate physiological or standard laboratory conditions. |

| Simulation Time | 100 - 200 ns | To allow for sufficient sampling of conformational space. nih.gov |

| Analysis | RMSD, RMSF, Cluster | To evaluate stability, flexibility, and dominant conformations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. researchgate.net The core principle is that the structural features of a molecule, encoded as numerical descriptors, determine its activity.

To develop a QSAR model, a dataset of compounds with known activities is required. For each compound, various molecular descriptors are calculated, which can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity.

3D: van der Waals volume, surface area. nih.gov

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, untested compounds. innovareacademics.in

No specific QSAR models for a dataset including this compound have been published. However, numerous QSAR studies have been conducted on various classes of Schiff bases to predict activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netinnovareacademics.innih.govnih.gov These studies reveal that electronic parameters (like charge on the imine carbon) and steric properties are often key determinants of biological activity in Schiff bases. researchgate.net

Table 2: Example of a QSAR Model and Its Statistical Validation Parameters

This table represents a hypothetical QSAR model for a class of compounds, illustrating the format and type of data typically presented.

| Parameter | Value | Description |

| Model Equation | Activity = 0.7LogP - 0.2TPSA + 1.5*Dipole + 2.1 | A hypothetical equation linking descriptors to activity. |

| Statistical Metrics | ||

| Correlation Coefficient (R²) | 0.85 | Indicates that 85% of the variance in activity is explained by the model. nih.gov |

| Cross-validated R² (Q²) | 0.75 | Measures the predictive power of the model through internal validation. |

| F-test value | 45.0 | Indicates the statistical significance of the regression model. nih.gov |

| Standard Error of Estimate (s) | 0.28 | Represents the average deviation of the predicted values from the actual values. nih.gov |

Such models, once validated, are invaluable in medicinal chemistry for prioritizing the synthesis of new compounds with potentially enhanced activities, thereby saving time and resources. innovareacademics.in

Exploration of Advanced Applications in Materials Science and Catalysis

Coordination Chemistry and Metal Complexation of Iminophenol Ligands

The coordination chemistry of iminophenol ligands like alpha-(4-ethoxyphenylimino)-p-cresol is rich and varied. These ligands are known to act as chelating agents, binding to metal ions through the nitrogen atom of the imine and the oxygen atom of the phenolic group. This chelation often results in the formation of stable, five or six-membered rings with the metal center, a structural feature that is crucial for their subsequent application in catalysis. researchgate.net The electronic and steric effects of the substituents on the ligand play a significant role in determining the properties and catalytic activity of the resulting metal complexes. nih.gov

Design and Synthesis of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically follows a straightforward procedure. nih.gov The Schiff base ligand is first prepared through the condensation of an aldehyde with a primary amine. sysrevpharm.org Following its synthesis, the ligand is reacted with a metal salt, such as acetates or chlorides of transition metals like copper(II), nickel(II), cobalt(II), or zinc(II), in a suitable solvent like methanol (B129727) or ethanol. researchgate.netnih.gov The mixture is often heated under reflux for several hours to facilitate the complexation reaction. researchgate.net The resulting metal complexes can then be isolated as precipitates upon cooling, which are subsequently filtered, washed, and dried. nih.gov The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that can be adjusted to control the structure of the final complex. sysrevpharm.org

Structural and Spectroscopic Characterization of Metal Complexes

A suite of analytical techniques is employed to elucidate the structure and bonding of the metal complexes of this compound. Elemental analysis, along with magnetic susceptibility and conductivity measurements, provides initial insights into the stoichiometry and geometry of the complexes. sysrevpharm.orgnih.gov Spectroscopic methods are indispensable for a more detailed characterization.

Infrared (IR) Spectroscopy: A key indicator of complex formation is the shift in the vibrational frequency of the C=N (azomethine) group in the IR spectrum. This band typically shifts to a lower or higher wavenumber upon coordination to a metal ion. The disappearance of the broad O-H stretching band of the phenolic group confirms its deprotonation and coordination to the metal. Furthermore, the appearance of new bands at lower frequencies can be assigned to M-N and M-O stretching vibrations, providing direct evidence of coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are valuable for confirming the structure of the ligand and its complexes. researchgate.net In the ligand's spectrum, a characteristic signal for the azomethine proton (-CH=N) is observed. Upon complexation, this signal may shift, and the signal corresponding to the phenolic -OH proton disappears, indicating its involvement in bonding. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes provide information about their electronic transitions. The ligand typically exhibits absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic rings and the imine group, respectively. rsc.org Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. rsc.org

| Spectroscopic Data for a Representative Iminophenol Ligand and its Metal Complexes | |

| Technique | Observation |

| IR (cm⁻¹) | Ligand: ν(O-H) ~3400, ν(C=N) ~1620. Complex: Disappearance of ν(O-H), shift in ν(C=N), appearance of ν(M-O) ~420-472 and ν(M-N) ~511-515. researchgate.net |

| ¹H NMR (ppm) | Ligand: δ ~8-10 (CH=N), δ ~13-16.5 (OH). Complex: Shift in CH=N signal, disappearance of OH signal. researchgate.net |

| UV-Vis (nm) | Ligand: Bands for π→π* and n→π* transitions. Complex: Shifts in ligand bands and appearance of new d-d or charge transfer bands. rsc.org |

Investigation of Catalytic Activity in Organic Transformations

Metal complexes derived from iminophenol ligands are recognized for their catalytic prowess in a variety of organic transformations. The catalytic effectiveness is intrinsically linked to the structure of the catalyst, including both electronic and steric factors. nih.gov These complexes have shown promise in reactions such as oxidation, reduction, and polymerization. nih.gov For instance, iron and cobalt complexes with similar N-donor ligands have demonstrated high efficiency in ethylene (B1197577) oligomerization. nih.gov The catalytic cycle often involves the metal center's ability to switch between different oxidation states, a property that is finely tuned by the coordinated ligand. The substituents on the iminophenol ligand can influence the steric environment around the metal center and its electronic properties, thereby affecting the catalytic activity and selectivity of the reaction. nih.gov

Development of Novel Materials for Specific Functions

The unique properties of this compound and its metal complexes are being harnessed for the creation of new materials with tailored functionalities.

Integration into Hybrid Organic-Inorganic Materials (e.g., Sol-Gel Processing)

A promising avenue for creating advanced materials is the development of organic-inorganic hybrids. mdpi.com The sol-gel process is a versatile technique for producing these materials at low temperatures. mdpi.com This method involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides like tetraethyl orthosilicate (B98303) (TEOS), to form a solid oxide network. mdpi.comnih.gov

The iminophenol ligand or its metal complex can be incorporated into this inorganic matrix. This can be achieved by functionalizing the ligand with a group, such as a trialkoxysilane, that can co-condense with the inorganic precursor. This process results in a hybrid material where the organic component is covalently linked to the inorganic framework. These hybrid materials combine the properties of both components, such as the rigidity and thermal stability of the inorganic matrix and the specific functionality (e.g., catalytic or sensing) of the organic Schiff base complex. google.com Such materials have potential applications in creating robust, high-transmittance, and thermally resistant coating films. nih.govkoreascience.kr

Application in Sensor Technologies

Schiff bases and their metal complexes are extensively studied for their potential in sensor technology, particularly as fluorescent or colorimetric chemosensors for detecting specific ions or molecules. acs.orgjetir.org The sensing mechanism often relies on the interaction between the analyte and the Schiff base complex, which leads to a discernible change in its photophysical properties, such as fluorescence quenching or enhancement, or a visible color change. acs.orgnih.gov

Evaluation as Corrosion Inhibitors for Metal Protection

The structural characteristics of this compound, particularly the presence of heteroatoms (nitrogen and oxygen) and the aromatic rings, suggest its potential as a corrosion inhibitor for metals. Organic compounds with such features can effectively protect metals from corrosion by adsorbing onto the metal surface and forming a protective barrier. This adsorption process is facilitated by the lone pairs of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal.

While direct studies on this compound are not extensively documented in publicly available research, the efficacy of similar Schiff bases as corrosion inhibitors is well-established. For instance, research on other 4-aminoantipyrine (B1666024) derivatives has demonstrated that the imine group (C=N) plays a crucial role in the inhibition process. mdpi.com The adsorption of these molecules onto a metal surface, such as mild steel in an acidic medium, leads to the formation of a protective film that mitigates corrosion. mdpi.com

The inhibition efficiency of such compounds is often evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The data from these studies can be used to determine the mechanism of inhibition, which can be either physisorption, chemisorption, or a combination of both. Quantum chemical studies are also employed to correlate the molecular structure of the inhibitor with its performance. Parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment are calculated to understand the adsorption behavior of the inhibitor on the metal surface. mdpi.com

Table 1: Key Molecular Features of Schiff Bases for Corrosion Inhibition

| Molecular Feature | Role in Corrosion Inhibition |

| Heteroatoms (N, O) | Act as active centers for adsorption onto the metal surface through electron donation. |

| Aromatic Rings (π-electrons) | Facilitate stronger adsorption via interaction with metal d-orbitals. |

| Imine Group (C=N) | Enhances the electron-donating ability and contributes to the stability of the adsorbed layer. |

This table is generated based on established principles of corrosion inhibition by organic molecules and is not based on direct experimental data for this compound.

Advanced Reagent Development in Organic Synthesis

The imine functionality in this compound makes it a versatile building block and reagent in organic synthesis. Imines are known to undergo a variety of chemical transformations, allowing for the synthesis of diverse and complex organic molecules. The electrophilic carbon atom of the imine group is susceptible to nucleophilic attack, while the nitrogen atom can act as a Lewis base.

Recent advancements in photoredox catalysis have expanded the reactivity of imines, enabling their participation in novel synthetic methodologies. mdpi.comacs.org For example, under photocatalytic conditions, the typical electrophilic nature of ketimines can be inverted to generate nucleophilic radical species. acs.org This "umpolung" reactivity allows for chemoselective cross-electrophile couplings, such as the reaction between aldehydes and ketimines to form valuable amino alcohols. acs.org

Furthermore, imine derivatives can serve as precursors for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. researchgate.net The reactivity of the imine can be fine-tuned by the electronic nature of the substituents on the aromatic rings. In the case of this compound, the electron-donating ethoxy and hydroxyl groups can influence the reactivity of the imine bond, potentially leading to selective transformations.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product |

| Reduction | Secondary Amine |

| Nucleophilic Addition | α-Substituted Amines |

| Cycloaddition | Heterocyclic Compounds |

| Photoredox Catalysis | Amino Alcohols (via cross-coupling) |

This table outlines potential reactions based on the general reactivity of imines and is not based on specific reported reactions of this compound.

Potential in Photonic and Optoelectronic Devices Based on NLO Characteristics

Schiff bases are a class of organic materials that have garnered significant interest for their nonlinear optical (NLO) properties. researchgate.netnih.gov These properties arise from the presence of a π-conjugated system that connects an electron-donating group to an electron-accepting group, leading to a large molecular hyperpolarizability. While this compound itself has not been the subject of extensive NLO studies, its molecular structure, featuring an electron-donating ethoxy group and a hydroxyl group connected through a conjugated imine bridge, suggests that it could exhibit NLO behavior.

The third-order nonlinear optical properties of imine derivatives have been shown to be significant, making them promising candidates for applications in photonic devices. inoe.ro For instance, doping imine derivatives into a polymer matrix like poly(methyl methacrylate) (PMMA) can enhance the nonlinear absorption and refractive index of the material. inoe.ro Such materials can be utilized in optical limiting, where the transmission of light decreases with increasing incident intensity, protecting sensitive optical components from high-power laser damage.

The NLO response of a molecule can be experimentally determined using techniques like the Z-scan method, which measures the nonlinear absorption coefficient and the nonlinear refractive index. nih.gov Theoretical calculations using quantum chemistry methods can also predict the NLO properties of a molecule. scispace.com The study of related Schiff bases has shown that their NLO properties are sensitive to the specific donor and acceptor groups, as well as the length and nature of the conjugated bridge.

Table 3: Potential NLO Properties and Applications of Imine Derivatives

| NLO Property | Potential Application |

| Nonlinear Absorption | Optical Limiting |

| Nonlinear Refraction | All-Optical Switching |

| Third-Order Susceptibility (χ(3)) | Photonic Devices, Optical Signal Processing |

This table is based on the known NLO properties of the broader class of Schiff bases and imine derivatives and does not represent direct experimental data for this compound.

Future Research Directions and Interdisciplinary Prospects

Design and Synthesis of Novel Alpha-(4-Ethoxyphenylimino)-P-cresol Derivatives with Tunable Properties

The core structure of this compound offers a versatile scaffold for the synthesis of new derivatives. Future research will likely focus on modifying this structure to fine-tune its electronic, optical, and biological properties. The synthesis of Schiff bases is often achieved through the condensation reaction between an amine and a carbonyl compound. mdpi.com The versatility of this reaction allows for the introduction of a wide array of functional groups onto the aromatic rings of the parent molecule.

For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl and cresol (B1669610) rings could significantly alter the molecule's photophysical properties, such as its fluorescence and absorption spectra. This could lead to the development of novel sensors, dyes, or optical materials. Furthermore, the synthesis of derivatives with enhanced solubility in different solvents could broaden their applicability in various chemical processes. The design and synthesis of such novel derivatives are a key area for future exploration, with the potential to create a library of compounds with a wide range of tunable properties. nih.gov

Table 1: Potential Modifications for Tunable Properties of this compound Derivatives

| Modification Site | Functional Group Examples | Potential Tunable Property |

| P-cresol (B1678582) ring | -NO₂, -CN | Enhanced electron-accepting ability |

| P-cresol ring | -OH, -OCH₃ | Increased electron-donating ability, potential for metal chelation |

| Ethoxyphenyl ring | -F, -Cl, -Br | Altered lipophilicity and electronic properties |

| Ethoxyphenyl ring | Long alkyl chains | Increased solubility in nonpolar solvents |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials science and drug discovery. In the context of this compound, these computational tools can be employed to accelerate the design and discovery of new derivatives with desired properties. By training algorithms on existing data from other Schiff bases, ML models could predict the properties of novel, unsynthesized derivatives of this compound.

This predictive power can significantly reduce the time and resources required for experimental synthesis and characterization. For example, AI could be used to predict the absorption spectra, thermal stability, or even potential biological activity of a virtual library of derivatives. This would allow researchers to prioritize the synthesis of the most promising candidates, thereby streamlining the research and development process. The use of computational screening and predictive modeling represents a powerful future direction for the exploration of this compound.

Exploring Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, offers another exciting avenue for future research. The structure of this compound, with its potential for hydrogen bonding and π-π stacking interactions, makes it a candidate for the construction of self-assembled systems. nih.govnih.gov Future studies could investigate how these molecules arrange themselves into larger, ordered structures such as nanofibers, gels, or liquid crystals.

The ability to control the self-assembly of these molecules could lead to the development of advanced materials with novel functions. For example, self-assembled monolayers could be used in electronic devices, while gels could have applications in drug delivery or tissue engineering. The study of how external stimuli, such as light or temperature, affect the supramolecular assembly of this compound and its derivatives could also lead to the creation of responsive or "smart" materials. The spontaneous association of organic ligands and metal ions to form metallosupramolecular architectures is another area of significant interest. mdpi.com

Advanced Theoretical Modeling for Complex Chemical Phenomena

To gain a deeper understanding of the behavior of this compound at the molecular level, advanced theoretical modeling will be crucial. Computational chemistry methods, such as density functional theory (DFT), can be used to calculate the electronic structure, vibrational frequencies, and other properties of the molecule. These calculations can provide insights that are difficult to obtain through experiments alone.

Future theoretical work could focus on modeling the excited states of the molecule to better understand its photophysical properties. Simulations could also be used to study the dynamics of its interactions with other molecules or its behavior in different solvent environments. Furthermore, theoretical modeling can be a powerful tool in understanding the mechanisms of reactions involving this compound and in predicting the properties of its derivatives. This synergy between theoretical and experimental work will be essential for unlocking the full potential of this compound.

Q & A

Q. Q1. What experimental methodologies are recommended to distinguish between free p-cresol and its conjugates (e.g., p-cresyl sulfate) in biological samples?

To avoid misinterpretation of p-cresol's toxicological effects, researchers should employ analytical techniques that differentiate between free p-cresol and its conjugates. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for separating isomers (e.g., m- vs. p-cresol) and quantifying conjugates. For example, acidification protocols used in early clinical studies hydrolyzed p-cresyl sulfate to p-cresol, leading to overestimation of free p-cresol toxicity . Modern approaches should instead use non-hydrolytic sample preparation and validated assays for direct measurement of conjugates .

Q. Q2. How can microbial communities responsible for p-cresol biogenesis be identified in bioremediation contexts?

DNA-based assays (e.g., 16S rRNA sequencing) combined with time-series enrichment cultures are effective. For instance, in a Superfund site study, microbial communities from groundwater were enriched with precursors like 4-hydroxyphenylacetic acid, revealing near-stoichiometric conversion to p-cresol (>1 g/L accumulation from 2 g/L precursor). GC-MS and HPLC confirmed p-cresol identity, with <12% analytical variance between methods . Community structure analysis via metagenomics can further pinpoint taxa linked to p-cresol production.

Table 1: Key Precursors and p-Cresol Yields in Enrichment Cultures

| Precursor | p-Cresol Yield (g/L) | Conversion Efficiency | Reference |

|---|---|---|---|

| 4-Hydroxyphenylacetic acid | 1.0–1.2 | ~50% | |

| L-Tyrosine | 0.1–0.3 | <15% |

Advanced Research Questions

Q. Q3. How can contradictory findings on p-cresol's neurotoxic vs. neurotrophic effects be resolved experimentally?

Dose-dependent studies are critical. For example, low-dose p-cresol (µM range) increased BDNF secretion and neurofilament expression in PC-12 cells, suggesting neurotrophic effects, while higher doses (mM) induced dopamine disruption . Researchers should standardize dose ranges and employ multi-endpoint assays (e.g., neurite outgrowth, oxidative stress markers) to reconcile these effects. Parallel in vivo models (e.g., zebrafish or rodent neurobehavioral assays) can validate mechanistic hypotheses .

Q. Q4. What advanced methodologies are recommended to study p-cresol's role in gut microbiota-mediated genotoxicity?

Batch culture fermentations with human fecal inoculates and targeted metabolomics can model colonic exposure. In such studies, p-cresol production correlated with DNA damage in HT29 colonocytes (R² > 0.85). Supplementing protein increased p-cresol synthesis, while fructooligosaccharides (FOS) promoted SCFA production, mitigating genotoxicity . Advanced co-culture systems (e.g., gut microbiota with intestinal epithelial cells) and single-cell sequencing can further elucidate host-microbe interactions.

Table 2: Key Metabolites Linked to p-Cresol Genotoxicity

| Condition | p-Cresol (µM) | DNA Damage (Fold Change) | Reference |

|---|---|---|---|

| High-protein diet | 250–500 | 2.5–3.0 | |

| FOS supplementation | 50–100 | 0.8–1.2 |

Q. Q5. How can conflicting data on p-cresol's hepatotoxicity be addressed using in vitro models?

HepaRG cells, which retain phase I/II metabolic activity, are ideal for studying p-cresol metabolism and toxicity. At 0.64–1.00 mM, p-cresol induced oxidative stress (DCF fluorescence), glutathione depletion, and necrosis (LDH release). Notably, p-cresol glucuronide—the primary metabolite—was less toxic than the parent compound, highlighting the need to profile metabolites alongside free toxin levels . Co-cultures with gut microbiota-derived metabolites (e.g., p-cresyl sulfate) can mimic in vivo conditions.

Methodological Challenges

Q. Q6. What strategies are recommended to resolve discrepancies in p-cresol quantification across analytical platforms?

Cross-validation using GC-MS and HPLC is essential. In one study, parallel analysis of 10 samples showed 11.2 ± 7.3% variance between methods, emphasizing the need for internal standards (e.g., deuterated p-cresol) and ion monitoring for phenolic compounds . For conjugates, LC-MS/MS with isotope dilution ensures accuracy .

Q. Q7. How can researchers optimize microbial degradation pathways for p-cresol in contaminated environments?

Proteomics and gene knockout studies in degraders like Corynebacterium glutamicum reveal key enzymes (e.g., hydroxylases) and intermediates (e.g., p-hydroxybenzaldehyde). In Gram-positive bacteria, the p-cresol degradation cluster involves methylhydroxylation and ring cleavage steps, distinct from Pseudomonas pathways . Field applications should consider sulfate-reducing conditions, which enhance degradation rates by 18-fold compared to methanogenic environments .

Translational Research Considerations

Q. Q8. How does p-cresol interact with drug metabolism in pharmacometabonomic studies?

p-Cresol sulfate competes with drugs like acetaminophen for sulfotransferases, reducing acetaminophen sulfate formation by >40% in high-p-cresol individuals . Researchers should incorporate gut microbiome profiling (e.g., Clostridium difficile abundance, a major p-cresol producer) and urinary metabolite panels to predict drug interactions .

Q. Q9. What experimental designs are recommended to assess p-cresol's cardiovascular toxicity in renal disease models?

Prospective cohort studies with multivariate Cox regression are critical. In CKD patients, free p-cresol serum levels (>8.2 µM) independently predicted cardiovascular events (HR = 1.39, P = 0.04) after adjusting for GFR and Framingham risk factors . In vitro, endothelial cell models (EAHY) exposed to p-cresol showed S-phase arrest (500 µM) and elevated PAI-1/suPAR secretion, implicating thrombotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.